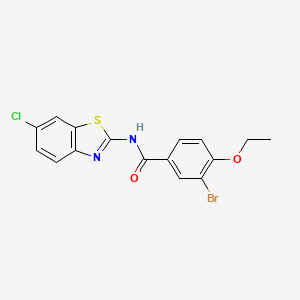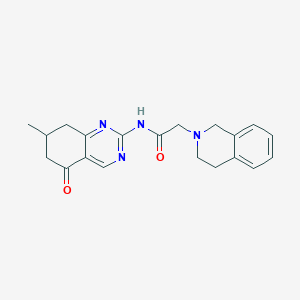![molecular formula C23H22N2OS B4703337 N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide](/img/structure/B4703337.png)
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
N-{[(3,3-diphenylpropyl)amino]carbonothioyl}benzamide, commonly known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPC belongs to the class of carbonic anhydrase inhibitors, which are known to have various biological activities, including anti-tumor, anti-inflammatory, and anti-convulsant effects.
Mécanisme D'action
The mechanism of action of DPC is primarily through its inhibition of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide and water into bicarbonate and protons. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrase by DPC leads to a reduction in the activity of this enzyme and a subsequent alteration in the physiological processes that it regulates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPC are primarily related to its inhibition of carbonic anhydrase. DPC has been shown to reduce the production of bicarbonate and protons, which affects the acid-base balance in the body. DPC has also been shown to reduce the production of aqueous humor in the eye, which lowers intraocular pressure. Additionally, DPC has been shown to inhibit the growth of cancer cells and reduce the frequency and severity of seizures in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPC in lab experiments is its specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme without affecting other physiological processes. Additionally, DPC has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development.
One of the limitations of using DPC in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties. Additionally, DPC has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on DPC, including:
1. Further exploration of its potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs.
2. Investigation of its potential as an anti-convulsant drug, including its effectiveness in different types of epilepsy and its potential side effects.
3. Development of new synthesis methods for DPC that improve its solubility and pharmacokinetic properties.
4. Exploration of its potential in other diseases, such as glaucoma and Alzheimer's disease.
5. Investigation of its mechanism of action in more detail, including its effects on other physiological processes beyond carbonic anhydrase inhibition.
In conclusion, DPC is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its specificity for carbonic anhydrase and low toxicity make it a promising candidate for drug development in various diseases, including cancer, epilepsy, and glaucoma. Further research is needed to explore its potential in these and other diseases and to develop new synthesis methods that improve its pharmacokinetic properties.
Applications De Recherche Scientifique
DPC has been extensively studied for its potential therapeutic properties in various diseases, including cancer, epilepsy, and glaucoma. In cancer research, DPC has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer, including breast, lung, and prostate cancer. DPC has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
In epilepsy research, DPC has been shown to have anti-convulsant properties, possibly due to its inhibitory effect on carbonic anhydrase. DPC has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and further research is needed to explore its potential as an anti-convulsant drug.
In glaucoma research, DPC has been shown to lower intraocular pressure, which is a major risk factor for glaucoma. DPC has been shown to inhibit carbonic anhydrase in the ciliary body of the eye, which reduces the production of aqueous humor and lowers intraocular pressure.
Propriétés
IUPAC Name |
N-(3,3-diphenylpropylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c26-22(20-14-8-3-9-15-20)25-23(27)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCFSRGSUCWRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=S)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4703258.png)
![1-allyl-2-[2-(2-furyl)vinyl]-1H-benzimidazole hydrochloride](/img/structure/B4703264.png)


![methyl 3-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4703271.png)
![ethyl 4-[({[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B4703283.png)
![2-[(4-chlorobenzylidene)amino]-N-(3,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B4703287.png)

![N-[4-(3,5-dimethylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4703302.png)
![1-ethyl-4-({[(2-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4703320.png)
![6-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4703322.png)
![2-(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B4703325.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4703333.png)
![3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4703349.png)